molecular formula C22H27N3O3S B2873442 N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252839-18-1

N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No. B2873442
CAS RN: 1252839-18-1
M. Wt: 413.54
InChI Key: FYJMGNQOHSFLPT-UHFFFAOYSA-N
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Description

The description of an organic compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The type of reactions used depends on the functional groups present in the starting materials and product .


Molecular Structure Analysis

The molecular structure of an organic compound can be determined using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of an organic compound are largely determined by its functional groups. Common types of reactions include substitution, addition, elimination, and rearrangement reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and reactivity, can be predicted based on its molecular structure and functional groups .

Scientific Research Applications

Polymer Synthesis and Modification

This compound can serve as a ligand in atom transfer radical polymerization (ATRP), a method used to create polymers with controlled structures and narrow molecular weight distributions . Its structure, which likely contains multiple donor atoms, could make it an effective ligand for initiating polymerization reactions.

Drug Synthesis

The structural complexity of the compound indicates potential use in the synthesis of pharmaceuticals. It could be involved in reactions forming cyclo-tertiary amines , which are important in medicinal chemistry for their biological activity .

Safety And Hazards

The safety and hazards associated with an organic compound depend on its physical and chemical properties. Material safety data sheets (MSDS) provide information on the potential health effects, safe handling procedures, and emergency response measures .

Future Directions

The future directions for research on an organic compound could involve exploring new synthetic routes, investigating its mechanism of action in more detail, or developing new applications for the compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of N-benzyl-N-ethylacetamide with 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid followed by reduction and acetylation.", "Starting Materials": [ "N-benzyl-N-ethylacetamide", "3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: N-benzyl-N-ethylacetamide is reacted with 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid in the presence of pyridine and methanol to form the intermediate product.", "Step 2: The intermediate product is reduced using sodium borohydride in methanol to form the corresponding amine.", "Step 3: The amine is acetylated using acetic anhydride in chloroform to form the final product, N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide." ] }

CAS RN

1252839-18-1

Product Name

N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Molecular Formula

C22H27N3O3S

Molecular Weight

413.54

IUPAC Name

N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H27N3O3S/c1-4-23(14-17-8-6-5-7-9-17)19(26)15-25-18-11-13-29-20(18)21(27)24(22(25)28)12-10-16(2)3/h5-9,11,13,16H,4,10,12,14-15H2,1-3H3

InChI Key

FYJMGNQOHSFLPT-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CCC(C)C)SC=C3

solubility

not available

Origin of Product

United States

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